molecular formula C9H8N2O B1281412 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 83393-46-8

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No.: B1281412
CAS No.: 83393-46-8
M. Wt: 160.17 g/mol
InChI Key: OGMZQWPOZWMDQS-UHFFFAOYSA-N
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Description

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a heterocyclic compound with the molecular formula C₉H₈N₂O. It is known for its unique structure, which combines a pyrrole ring fused to a pyridine ring, making it a valuable compound in various fields of scientific research .

Scientific Research Applications

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has a wide range of applications in scientific research:

Biochemical Analysis

Biochemical Properties

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit human neutrophil elastase (HNE), an enzyme involved in inflammatory processes . Additionally, this compound exhibits inhibitory activity against different cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound has antiproliferative activity against Hep3B cells, a type of liver cancer cell line . This suggests that this compound may interfere with cell growth and division, potentially leading to cell cycle arrest and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been identified as a potent inhibitor of fibroblast growth factor receptor 4 (FGFR4), a receptor tyrosine kinase involved in cell proliferation and differentiation . By inhibiting FGFR4, this compound can disrupt downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable when stored at 2-8°C in a sealed, dry environment

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation. At higher doses, it may cause toxic or adverse effects. For example, high doses of this compound may lead to hepatotoxicity or nephrotoxicity, indicating the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways may include oxidation, reduction, and conjugation reactions, which help to convert it into more water-soluble metabolites for excretion . Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its uptake and distribution. For instance, it may be transported across cell membranes by specific transporters or bind to plasma proteins for systemic distribution . These interactions can influence the compound’s localization and accumulation in target tissues.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrrole with acyl (bromo)acetylenes, followed by the addition of propargylamine and subsequent intramolecular cyclization . The reaction conditions often involve the use of solid alumina and room temperature for the initial steps, with further steps requiring specific catalysts like Cs₂CO₃ in DMSO .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridine and pyrrole derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

  • 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
  • 1-methyl-1H-pyrrolo[2,3-b]pyridin-5-ol
  • 1-(pyridin-3-yl)ethanone

Uniqueness: 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone stands out due to its specific structural configuration, which imparts unique chemical reactivity and biological activity. Its ability to act as a potent FGFR inhibitor distinguishes it from other similar compounds, making it a valuable candidate in medicinal chemistry .

Properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMZQWPOZWMDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509623
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83393-46-8
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-7-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Ref.: J. Org. Chem. 2002, 67, 6226-6227) 7-Azaindole (5 g, 42.3 mmol) is added to a stirred suspension of AlCl3 (22.6 g, 169 mmol) in DCM (300 mL). After stirring at rt for 1 h, acetyl chloride (13.3 g, 169 mmol) is added drop wise and the resulting mixture is stirred for 18 h. The mixture is cooled to 00 C., quenched with MeOH (150 mL) and stirred for 1 h. Silica gel is added to the mixture, the solvents are removed under vacuum, and the residue is purified by silica gel chromatography eluting with 10% MeOH in DCM to afford 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone (1.6 g). 1H NMR (300 MHz, CH3OD): δ 8.93(d, 1H), 8.45(s, 2H), 7.50(t, 1H), 3.30(s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 3-Acetyl-7-azaindole relate to its herbicidal activity?

A: Research suggests that the carbonyl group, aromatic ring, and the azaindole moiety of 3-Acetyl-7-azaindole are crucial for its herbicidal activity. [] This compound, along with other methyl ketone derivatives, was tested against Chinese amaranth and barnyard grass. The study identified that the position and type of substituents on the methyl ketone backbone significantly influenced the inhibitory effects on seed germination and seedling growth. Specifically, the presence of the azaindole group in 3-Acetyl-7-azaindole was linked to increased herbicidal activity compared to other analogs. Molecular docking studies further pointed towards the importance of these structural features for interaction with the target enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in carotenoid biosynthesis and a known target for herbicides. []

Q2: What synthetic routes are available for producing 3-Acetyl-7-azaindole?

A: 3-Acetyl-7-azaindole can be synthesized by reacting 1H-pyrrolo[2,3-b]pyridine (7-azaindole) with various acylating agents. [] One reported method involves the use of acetic anhydride to introduce the acetyl group at the 3-position of the 7-azaindole scaffold. [] This reaction typically requires specific conditions and may involve catalysts to achieve optimal yield and purity.

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